

Copper-Catalyzed Borylation of Alkyl Halides: A Detailed Guide for Researchers

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Compound of Interest		
Compound Name:	Bis(pinacolato)diborane	
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Application Note & Protocol

For researchers, scientists, and professionals in drug development, the formation of carbon-boron (C-B) bonds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules. Among the various methods, the copper-catalyzed borylation of alkyl halides using bis(pinacolato)diboron (B2pin2) has emerged as a powerful and versatile tool for the synthesis of valuable alkylboronic esters. This document provides a detailed overview of this transformation, including established protocols, a summary of reaction parameters, and a mechanistic overview.

Introduction

Alkylboronic esters are pivotal intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Traditionally, their synthesis involved the use of highly reactive organometallic reagents such as Grignard or organolithium compounds, which often exhibit limited functional group tolerance. The advent of transition-metal catalysis has provided milder and more versatile alternatives. Copper, being an earth-abundant and relatively non-toxic metal, offers a cost-effective and sustainable approach to catalyze the borylation of a wide range of alkyl halides. This method demonstrates broad functional group compatibility, making it an attractive strategy in complex molecule synthesis and late-stage functionalization in drug discovery.[1][2][3]

Reaction Principle



The copper-catalyzed borylation of alkyl halides involves the reaction of an alkyl halide with a diboron reagent, typically B2pin2, in the presence of a copper catalyst and a base. The reaction proceeds via a radical mechanism, offering a distinct pathway compared to traditional ionic methods.[3][4] This radical nature allows for the borylation of unactivated primary and secondary alkyl halides, which can be challenging substrates for other methods.[2][3][5]

A generalized reaction scheme is as follows:

Where:

- R-X: Alkyl halide (X = I, Br, Cl)
- B2pin2: Bis(pinacolato)diboron
- Cu Catalyst: Typically a Cu(I) salt such as CuI or CuCl
- Ligand: Often a phosphine ligand like Xantphos or PPh3
- Base: An alkoxide base such as potassium tert-butoxide (KOtBu) or lithium methoxide (LiOMe)
- R-Bpin: The desired alkylboronic ester product

Key Advantages of the Method

- Mild Reaction Conditions: Many protocols proceed at room temperature, preserving sensitive functional groups.[3][6]
- Broad Substrate Scope: Effective for a wide range of primary and secondary alkyl iodides, bromides, and chlorides.[2][3][5]
- Excellent Functional Group Tolerance: Tolerates various functional groups that are incompatible with traditional organometallic reagents.[3][7]
- Cost-Effectiveness: Utilizes an inexpensive and abundant copper catalyst.

Tabulated Reaction Data



The following tables summarize quantitative data from key literature reports on the coppercatalyzed borylation of various alkyl halides.

Table 1: Borylation of Primary Alkyl Halides

Entry	Alkyl Halid e	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	1- lodooc tane	Cul (10)	PPh3 (20)	LiOMe	DMF	RT	24	91	[8]
2	1- Bromo octane	CuCl (5)	Xantp hos (5)	KOtBu	THF	RT	12	95	[3]
3	1- Chloro -4- phenyl butane	CuCl (5)	Xantp hos (5)	KOtBu	THF	RT	12	88	[3]
4	1- Bromo -3- phenyl propan e	Cul (10)	PPh3 (20)	LiOMe	DMF	RT	24	85	[8]
5	Ethyl 4- bromo butano ate	CuCl (5)	Xantp hos (5)	KOtBu	THF	RT	12	93	[3]

Table 2: Borylation of Secondary Alkyl Halides



Entry	Alkyl Halid e	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	2- Bromo octane	Cul (10)	PPh3 (20)	LiOMe	DMF	37	24	86	[8]
2	Cycloh exyl bromid e	CuCl (5)	Xantp hos (5)	KOtBu	THF	RT	12	92	[3]
3	Cyclop entyl iodide	Cul (10)	-	LiOtBu	THF	25	24	75	[8]
4	3- Bromo pentan e	Cul (10)	PPh3 (20)	LiOMe	DMF	37	24	82	[8]
5	exo-2- Bromo norbor nane	CuCl (5)	Xantp hos (5)	KOtBu	THF	RT	12	85	[3]

Detailed Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Borylation of Alkyl Halides with CuCl/Xantphos[3]

This protocol is adapted from the work of Ito and Kubota (2012).

Materials:

• Alkyl halide (1.0 mmol)



- Bis(pinacolato)diboron (B2pin2) (1.1 mmol, 1.1 equiv)
- Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
- Xantphos (0.05 mmol, 5 mol%)
- Potassium tert-butoxide (KOtBu) (1.5 mmol, 1.5 equiv)
- Anhydrous tetrahydrofuran (THF) (3.0 mL)
- · Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add CuCl (4.9 mg, 0.05 mmol), Xantphos (28.9 mg, 0.05 mmol), B2pin2 (279 mg, 1.1 mmol), and KOtBu (168 mg, 1.5 mmol).
- Evacuate and backfill the Schlenk tube with the inert gas three times.
- Add anhydrous THF (3.0 mL) to the tube via syringe.
- Add the alkyl halide (1.0 mmol) to the reaction mixture via syringe.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
- Extract the mixture with diethyl ether or ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkylboronic ester.



Protocol 2: Borylation using Copper Nanoparticles[9]

This ligand-free protocol offers a simplified procedure.

Materials:

- Alkyl bromide (0.5 mmol)
- Bis(pinacolato)diboron (B2pin2) (0.75 mmol, 1.5 equiv)
- Copper nanoparticles (2.5 mg, 5 mol%)
- Potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv)
- Anhydrous dimethylformamide (DMF) (2.0 mL)
- Reaction vial
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a glovebox or under a stream of inert gas, add copper nanoparticles (2.5 mg, 5 mol%),
 B2pin2 (190 mg, 0.75 mmol), and KOtBu (112 mg, 1.0 mmol) to a reaction vial.
- Add anhydrous DMF (2.0 mL) to the vial.
- Add the alkyl bromide (0.5 mmol) to the reaction mixture.
- Seal the vial and stir the mixture at room temperature for 24 hours.
- After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
- Wash the filtrate with water (3 x 5 mL) and brine (5 mL).
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

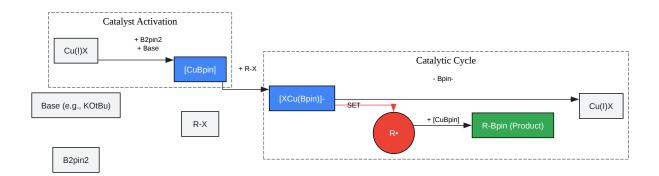


• Purify the residue by silica gel column chromatography to yield the alkylboronic ester.

Visualizing the Process

Reaction Mechanism

The reaction is proposed to proceed through a radical pathway. The key steps involve the formation of a copper-boryl species, single-electron transfer (SET) to the alkyl halide to generate an alkyl radical, and subsequent trapping of the radical by the copper-boryl complex.



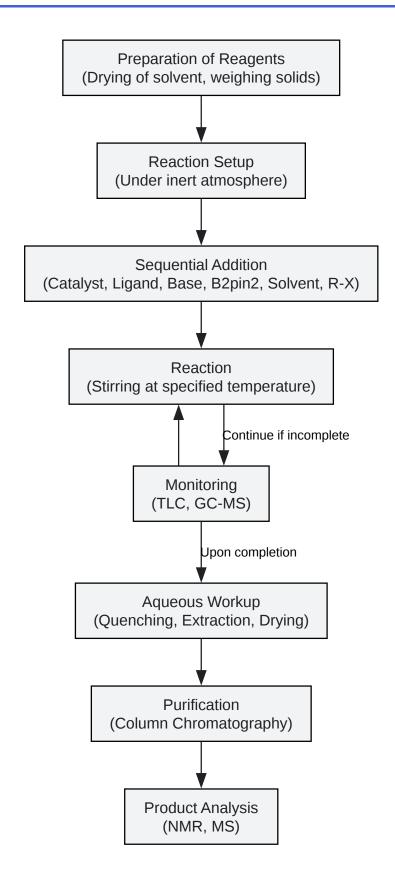
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Caption: Proposed catalytic cycle for copper-catalyzed borylation.

General Experimental Workflow

The following diagram outlines the typical steps involved in performing the copper-catalyzed borylation of an alkyl halide in a research laboratory setting.





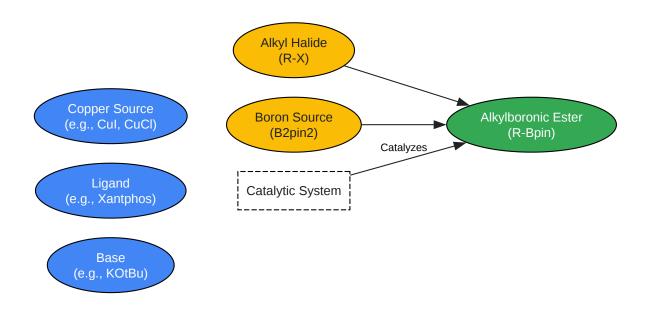
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Caption: A typical laboratory workflow for the borylation reaction.



Relationship of Key Reaction Components

The success of the copper-catalyzed borylation is dependent on the interplay of several key components. This diagram illustrates their logical relationships.



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Caption: Interrelationship of core components in the reaction.

Conclusion

The copper-catalyzed borylation of alkyl halides with B2pin2 is a robust and highly valuable transformation in modern organic synthesis. Its operational simplicity, mild conditions, and broad functional group tolerance make it an essential tool for chemists in academia and industry. The provided protocols and data serve as a comprehensive guide for the successful implementation of this methodology in the laboratory. As research in this area continues, further advancements are anticipated to expand the scope and utility of this powerful C-B bond-forming reaction.



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